![molecular formula C10H12O B2408225 (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one CAS No. 151717-06-5](/img/structure/B2408225.png)

(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one” is a chemical compound. It’s involved in the liquid-phase hydrogenation of dicyclopentadiene . The process occurs in the presence of a Pd/γ-Al2O3 catalyst (PC-25) in heptane at 76 °C .

Chemical Reactions Analysis

The compound is formed during the liquid-phase hydrogenation of dicyclopentadiene . This reaction proceeds via the intermediate endo-tricyclo[5.2.1.02,6]dec-3-ene .Scientific Research Applications

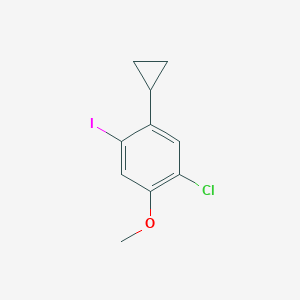

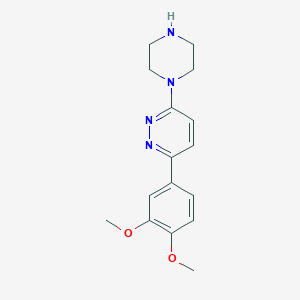

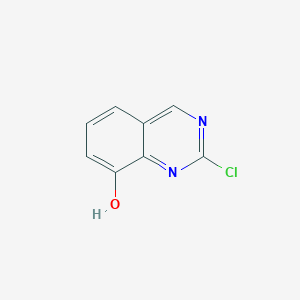

- Researchers have synthesized 4-substituted aryl-piperazine derivatives of this compound and evaluated their anti-cancer activity. These derivatives demonstrated potent anti-tumor effects, with IC50 values ranging from 7.1 to 15.9 μM. Importantly, they exhibited low cytotoxicity, making them promising candidates for further investigation .

- Angiogenesis, the formation of new blood vessels, plays a crucial role in tumor growth and metastasis. Compounds derived from “(1β,2β,6β,7β)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one” have been studied for their ability to inhibit angiogenesis. These compounds may offer potential therapeutic strategies for cancer treatment by targeting blood vessel formation .

- The 8-azabicyclo[3.2.1]octane scaffold, which resembles the core structure of tropane alkaloids, has diverse biological activities. Researchers have explored stereoselective methods to construct this scaffold, aiming to synthesize tropane alkaloids. “(1β,2β,6β,7β)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one” serves as a valuable precursor in these synthetic approaches .

Anti-Cancer Properties

Anti-Angiogenesis Activity

Tropane Alkaloid Synthesis

properties

IUPAC Name |

(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-8,10H,3-5H2/t6-,7+,8-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZKBCKGQBZZFM-JIOCBJNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2C1C3CC2C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2408142.png)

![N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide](/img/structure/B2408144.png)

![5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2408149.png)

![2-[(4-Methoxyphenyl)methyl]-3-(1-methylpyrazol-4-yl)-1-oxo-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2408151.png)

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2408153.png)

![2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408156.png)

![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)